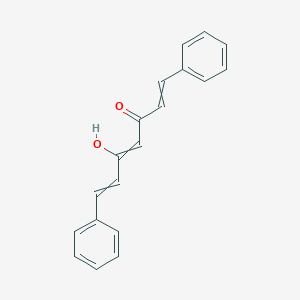
Agn-PC-0jrl1I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Agn-PC-0jrl1I is a chemical entity with significant potential in various scientific fields. It is known for its unique structural properties and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jrl1I involves a series of chemical reactions that require precise control of reaction conditions. The typical synthetic route includes the reaction of silver nitrate with a suitable organic ligand under controlled temperature and pressure conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to maintain the integrity of the final product. The industrial production also incorporates advanced purification techniques such as chromatography and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0jrl1I undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silver oxide and other by-products.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride, resulting in the formation of silver nanoparticles.
Substitution: In substitution reactions, the ligand attached to the silver ion can be replaced by other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and hydrazine are frequently used as reducing agents.
Substitution: Ligand exchange reactions often involve the use of halide salts or other organic ligands.
Major Products Formed
Oxidation: Silver oxide and various organic by-products.
Reduction: Silver nanoparticles and reduced organic ligands.
Substitution: New silver-ligand complexes with altered chemical properties.
Scientific Research Applications
Agn-PC-0jrl1I has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: Employed in the development of biosensors and imaging agents due to its unique optical properties.
Medicine: Investigated for its potential use in antimicrobial treatments and drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings, as well as in the electronics industry for the fabrication of conductive inks and pastes.
Mechanism of Action
The mechanism of action of Agn-PC-0jrl1I involves its interaction with specific molecular targets, leading to various biochemical and physiological effects. The compound’s silver ion can interact with cellular components, disrupting cellular processes and leading to antimicrobial effects. Additionally, its ligand structure allows for targeted delivery and controlled release of therapeutic agents in drug delivery applications.
Comparison with Similar Compounds
Agn-PC-0jrl1I can be compared with other silver-based compounds such as silver nitrate and silver azide. While silver nitrate is widely used for its antimicrobial properties, this compound offers enhanced stability and targeted action due to its unique ligand structure. Silver azide, on the other hand, is primarily used as an explosive material, highlighting the diverse applications of silver-based compounds.
List of Similar Compounds
- Silver nitrate
- Silver azide
- Silver oxide
- Silver nanoparticles
This compound stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
90934-85-3 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
5-hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-15,20H |
InChI Key |
DMZJFBKOUHBFQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
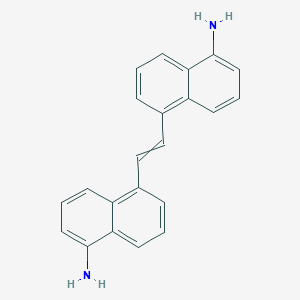
![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
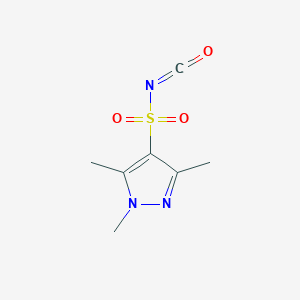
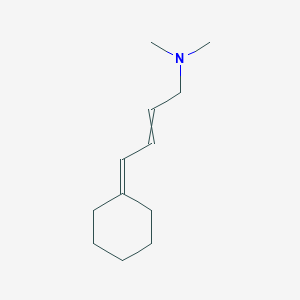

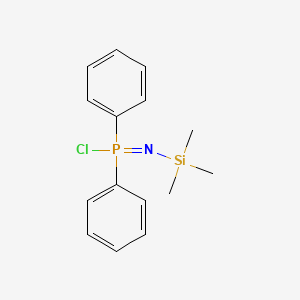
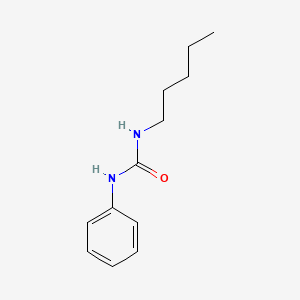

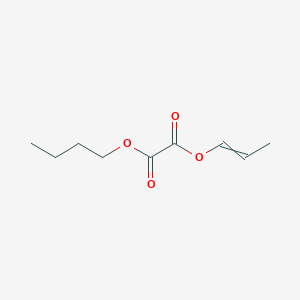
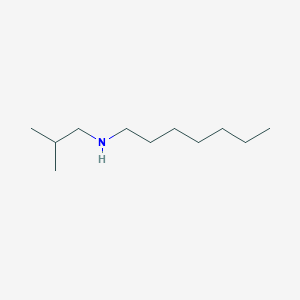
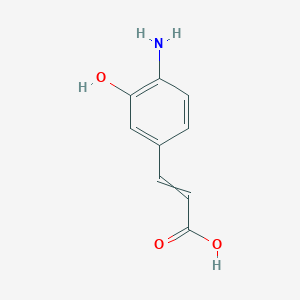
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
